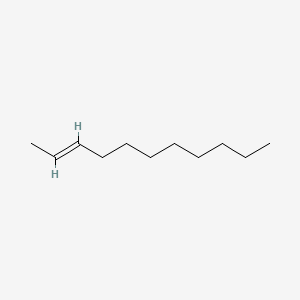
2-Undecene, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” notation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Undecene, (E)- can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, 2-Undecene, (E)- is often produced through catalytic dehydrogenation of alkanes. This process involves passing a mixture of alkanes over a catalyst at high temperatures, resulting in the formation of alkenes, including 2-Undecene, (E)- .
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecene, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: 2-Undecanol, 2-Undecenal, 2-Undecanoic acid
Reduction: Undecane
Substitution: 2,2-Dichloroundecane, 2,2-Dibromoundecane
Wissenschaftliche Forschungsanwendungen
2-Undecene, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-Undecene, (E)- varies depending on its application. In biological systems, it is believed to interact with cell membranes and proteins, disrupting normal cellular functions. For instance, its inhibitory effect on plant growth is thought to be due to its ability to interfere with cellular respiration and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2-Undecene, (E)- can be compared with other alkenes such as:
2-Undecene, (Z)-: The cis isomer of 2-Undecene, which has different physical properties and reactivity due to the different spatial arrangement of substituents around the double bond.
1-Undecene: An alkene with the double bond at the terminal position, which exhibits different reactivity and applications.
2-Decene: A shorter-chain alkene with similar chemical properties but different physical characteristics.
The uniqueness of 2-Undecene, (E)- lies in its specific configuration and chain length, which influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
693-61-8 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
InChI-Schlüssel |
JOHIXGUTSXXADV-HWKANZROSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C |
Kanonische SMILES |
CCCCCCCCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















